C16H15F2NO3

Description

Contextual Significance of Fluorinated Organic Compounds in Contemporary Chemical and Pharmaceutical Sciences

Fluorinated organic compounds have garnered significant attention in contemporary chemical and pharmaceutical sciences due to the profound impact the introduction of fluorine can have on molecular properties numberanalytics.comtandfonline.comlew.ro. Fluorine is the most electronegative element, and its small size is comparable to that of hydrogen (van der Waals radius of 1.47 Å for fluorine versus 1.20 Å for hydrogen) tandfonline.comlew.ro. This unique combination of size and high electronegativity allows fluorine substitutions to subtly alter the steric profile of a molecule while dramatically influencing its electronic distribution, polarity, and reactivity tandfonline.comlew.ro.

In pharmaceutical sciences, the strategic incorporation of fluorine atoms into drug candidates is a well-established practice aimed at enhancing their efficacy, safety, and pharmacokinetic properties numberanalytics.comtandfonline.comnih.gov. Fluorination can increase lipophilicity, which often improves a compound's ability to cross biological membranes and enhances absorption numberanalytics.comtandfonline.comnih.gov. The strong carbon-fluorine bond (approximately 485.7 kJ/mol) confers metabolic stability, making the compound more resistant to enzymatic degradation and potentially prolonging its duration of action lew.ronih.gov. Furthermore, fluorine can influence the pKa of ionizable groups, affecting bioavailability and tissue distribution tandfonline.comnih.gov. The electronic effects of fluorine can also impact the binding affinity of a drug to its target protein tandfonline.com. Beyond therapeutics, 18F-containing compounds are invaluable in Positron Emission Tomography (PET) imaging for diagnostic purposes tandfonline.comnih.gov.

The significance of fluorination extends beyond pharmaceuticals to agrochemicals and materials science, where fluorinated compounds are valued for their unique thermal stability, low reactivity, and other desirable properties numberanalytics.comlew.ro.

Isomeric Landscape and Nomenclature Considerations for the C16H15F2NO3 Molecular Formula

The molecular formula this compound can correspond to a diverse array of structural isomers, each possessing distinct connectivity and three-dimensional arrangement of atoms. The presence of multiple carbon atoms, heteroatoms (nitrogen and oxygen), and fluorine atoms allows for a wide variety of possible functional groups and ring systems. The two fluorine atoms can be located at various positions on an aromatic or aliphatic scaffold, and their relative positions (e.g., ortho, meta, para on a ring, or geminal/vicinal on a chain) will lead to different isomers with potentially varied properties. Similarly, the nitrogen and oxygen atoms can be incorporated into different functional groups such as amines, amides, alcohols, ethers, carboxylic acids, esters, ketones, or aldehydes, and can be part of various heterocyclic or acyclic structures.

Nomenclature for compounds with the formula this compound follows the standard IUPAC guidelines for organic chemistry, taking into account the principal functional group, parent chain or ring system, and the position and nature of substituents, including the fluorine atoms. Due to the potential for isomerism, a full and unambiguous chemical name, often coupled with stereochemical descriptors if applicable, is essential to uniquely identify a specific compound with this molecular formula. For example, a compound identified in research with this formula was described as an amide researchgate.netresearchgate.net. The specific structural details, such as the position of the fluorine atoms and the arrangement of the carbon, nitrogen, and oxygen atoms within the molecular framework, would be explicitly defined in its systematic name. The isomeric landscape is vast, and the specific properties and research focus depend entirely on the precise structural isomer under investigation.

Historical Perspective and Current Research Trajectories for Compounds Possessing the this compound Scaffold

Research into compounds with the this compound molecular formula is often connected to the exploration of specific structural scaffolds that exhibit interesting biological or chemical properties. While a comprehensive historical perspective on this specific formula is challenging without identifying particular isomers, the broader history of fluorinated organic chemistry provides context. The strategic introduction of fluorine into organic molecules for medicinal and agrochemical purposes gained momentum in the mid-20th century ru.nl. Early successes with fluorinated compounds in areas like anesthetics and anti-inflammatory agents paved the way for increased interest ru.nl.

Current research trajectories for compounds with the this compound scaffold are likely driven by the potential for specific isomers to interact with biological targets or exhibit desirable material properties. Given the presence of fluorine, nitrogen, and oxygen, such compounds could be explored in medicinal chemistry programs as potential drug candidates, in agrochemistry as potential pesticides or herbicides, or in materials science for applications leveraging their unique physicochemical characteristics. Research might involve the synthesis of novel isomers, the investigation of their chemical reactivity, the study of their interactions with biological systems (e.g., enzyme inhibition, receptor binding), or the evaluation of their physical properties. For instance, research has been conducted on an amide with the formula this compound, including studies of its crystal structure and intermolecular interactions researchgate.netresearchgate.net. The "scaffold" concept in chemistry refers to the core structural framework of a molecule upon which various substituents can be attached to modulate its properties asianpubs.org. Therefore, research focusing on the this compound scaffold would involve synthesizing and studying a series of related compounds that share a common core structure defined by this elemental composition, exploring how variations in the position of fluorine atoms or the arrangement of other functionalities impact the compound's behavior.

Academic research often involves detailed studies of the synthesis, characterization, and evaluation of specific this compound isomers to understand the structure-activity or structure-property relationships. This can involve spectroscopic analysis (e.g., NMR, MS), X-ray crystallography to determine solid-state structure, and various biological or physical assays depending on the intended application.

Table 1: Examples of Compound Types Relevant to this compound Research (Illustrative)

| Compound Type (Illustrative based on elements) | Potential Relevance to this compound Scaffold |

| Fluorinated Amides | Contains F, N, O, and C-H framework |

| Fluorinated Aromatic/Heterocyclic Compounds | Common scaffolds in drug discovery |

| Fluorinated Alcohols/Ethers/Esters | Potential functional groups |

Note: This table provides illustrative examples of compound types that could align with the elemental composition of this compound and are relevant in academic research. Specific isomers would have defined structural classifications.

Compound names and their corresponding PubChem CIDs would typically be provided when specific isomers of this compound are discussed in detail within a research article. As this article focuses on the general molecular formula and its research context, specific CIDs for all possible isomers are not applicable or feasible to list exhaustively. However, for any specific compound with this formula mentioned in a research context, its unique identifier (like a PubChem CID) would be used for precise reference. For example, while the specific isomer of this compound mentioned in the research on its crystal structure is identified by its formula and description as an amide researchgate.netresearchgate.net, a PubChem CID for this exact isomer would be required for a specific entry.

Structure

3D Structure

Properties

IUPAC Name |

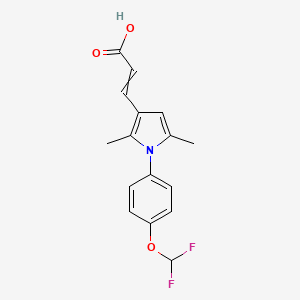

3-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO3/c1-10-9-12(3-8-15(20)21)11(2)19(10)13-4-6-14(7-5-13)22-16(17)18/h3-9,16H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLRMJXQIFVVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for C16h15f2no3 and Its Structural Analogues

Established Synthetic Routes for Specific C16H15F2NO3 Isomers

Established synthetic routes for this compound isomers typically involve the formation of the core molecular scaffold through well-precedented organic reactions. One example of a compound with the molecular formula this compound is N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide.

Reaction Mechanisms and Pathways for this compound Formation

The synthesis of N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has been reported through a simple substitution reaction involving 3,4-difluoroaniline (B56902) and 3,4-dimethoxy phenyl acetyl chloride. iucr.org This reaction proceeds via a nucleophilic addition-elimination mechanism characteristic of amide bond formation from acyl chlorides and amines. The amine nitrogen of 3,4-difluoroaniline acts as a nucleophile, attacking the carbonyl carbon of 3,4-dimethoxy phenyl acetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. iucr.org

The general reaction pathway can be depicted as follows:

[Diagram representing the reaction between an amine (R-NH2) and an acyl chloride (R'-COCl) to form an amide (R-NH-COR') + HCl. In this specific case, R-NH2 is 3,4-difluoroaniline and R'-COCl is 3,4-dimethoxy phenyl acetyl chloride.]

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

For the synthesis of N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, the reaction has been conducted in tetrahydrofuran (B95107) (THF) using 1 mmol of 3,4-difluoroaniline and 1.2 mmol of 3,4-dimethoxy phenyl acetyl chloride. iucr.org Following the reaction and purification by column chromatography on silica (B1680970) gel (using a 2:1 hexane/ethyl acetate (B1210297) mixture), a yield of 92% was reported. iucr.org

Optimizing reaction conditions for amide synthesis often involves controlling factors such as solvent, temperature, reaction time, stoichiometry of reactants, and the presence of a base to neutralize the acid generated. While the reported yield of 92% is high, further optimization could explore alternative solvents to THF, different temperatures to potentially influence reaction rate and side product formation, or the use of various organic or inorganic bases to scavenge the HCl produced, which can sometimes catalyze hydrolysis of the acyl chloride or the product amide.

Strategies for Stereoselective and Enantioselective Synthesis of this compound

The specific this compound isomer N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, synthesized from achiral precursors, does not possess stereocenters and therefore does not exist as enantiomers or diastereomers. However, other structural isomers of this compound or its structural analogues might contain chiral centers or elements of chirality.

For such cases, strategies for stereoselective and enantioselective synthesis would be crucial. These strategies can include:

Using Chiral Building Blocks: Incorporating enantiomerically pure starting materials.

Asymmetric Catalysis: Employing chiral catalysts (e.g., organocatalysts, metal complexes with chiral ligands) to favor the formation of one stereoisomer over others. unibo.it

Chiral Auxiliaries: Attaching a chiral auxiliary to a reactant, which influences the stereochemical outcome of the reaction and can be removed after the desired transformation.

Kinetic Resolution: Differentiating between enantiomers based on their reaction rates with a chiral reagent or catalyst.

Chiral Chromatography: Separating stereoisomers using stationary phases that can distinguish between enantiomers.

The choice of strategy depends heavily on the specific structure of the target this compound isomer or analogue and the functional groups present.

Emerging Synthetic Approaches for this compound Scaffold Elaboration

Beyond established routes, emerging synthetic approaches offer alternative and potentially more efficient or selective ways to construct the this compound scaffold or elaborate upon it to create structural analogues.

Application of Modern Catalysis in this compound Synthesis (e.g., Ring-Closing Metathesis Pathways)

Modern catalysis plays a significant role in developing new synthetic routes. While the established synthesis of N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide is a simple uncatalyzed reaction (beyond potential acid catalysis from generated HCl), other this compound isomers or analogues might benefit from catalytic methods.

Ring-Closing Metathesis (RCM), for instance, is a powerful catalytic reaction that forms cyclic olefins from acyclic dienes. Current time information in Bangalore, IN. If a structural analogue of this compound contained appropriate alkene functionalities in a precursor molecule, RCM catalyzed by ruthenium or molybdenum complexes could be employed to construct a cyclic system, potentially incorporating the fluorine, nitrogen, and oxygen atoms within or attached to the newly formed ring. Although the search results mentioning RCM with a this compound formula did not directly show the synthesis of N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide via RCM, the concept is applicable to the synthesis of cyclic structural analogues containing fluorovinyl moieties. ru.nl

Other modern catalytic approaches that could be relevant depending on the specific this compound isomer or analogue include:

Cross-Coupling Reactions: Metal-catalyzed coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be used to assemble substituted aromatic rings or attach side chains to a core structure.

C-H Functionalization: Catalytic methods for directly functionalizing C-H bonds could provide more convergent and atom-economical routes.

Photocatalysis and Electrocatalysis: These emerging fields offer new ways to activate molecules and promote reactions under milder conditions.

Sustainable and Green Chemistry Methodologies for this compound Production

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. Applying these principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign processes.

Green chemistry methodologies relevant to the synthesis of this compound could include:

Solvent Selection: Replacing hazardous organic solvents like THF with greener alternatives such as water, ethanol, or supercritical fluids.

Atom Economy: Designing reactions where a higher proportion of the atoms of the starting materials are incorporated into the final product, minimizing waste.

Catalysis: Utilizing catalytic methods (as discussed above) instead of stoichiometric reagents, which often generate significant waste.

Flow Chemistry: Performing reactions in continuous flow reactors, which can offer better control over reaction conditions, improved energy efficiency, and enhanced safety compared to batch processes.

Using Renewable Feedstocks: Exploring the possibility of synthesizing precursors from renewable resources.

Developing More Efficient Purification Methods: Reducing the need for energy-intensive and solvent-consuming purification techniques like column chromatography.

Implementing these green chemistry principles in the synthesis of this compound isomers and analogues can lead to more sustainable and environmentally friendly production methods.

Identified Compounds with Molecular Formula this compound and PubChem CIDs

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of a chemical compound involve modifying the core structure to create a library of related molecules. This can be achieved through various synthetic strategies, ranging from simple functional group transformations to complex multi-step sequences. While general principles for the design and synthesis of chemical libraries and analogues are well-established in organic and medicinal chemistry, specific detailed methodologies applied directly to the this compound scaffold, particularly concerning advanced techniques for diversification and complex analogue synthesis, were not extensively detailed in the consulted literature.

Rational Design Principles for this compound-Based Chemical Libraries

Diversification Strategies for the this compound Scaffold (e.g., incorporation of various heterocyclic units)

Diversification strategies aim to generate a range of related compounds from a common starting material or scaffold. camin.compharm.ai Common approaches include parallel synthesis, combinatorial chemistry, and the introduction of various functional groups or structural motifs. The incorporation of heterocyclic units is a prevalent strategy to alter the electronic and physical properties of a molecule and explore new chemical space. While the concept of scaffold diversification is widely applied in chemical synthesis, specific examples or detailed methodologies for diversifying the this compound scaffold through the incorporation of various heterocyclic units were not found within the scope of the search.

Comprehensive Analytical and Spectroscopic Characterization of C16h15f2no3

High-Resolution Mass Spectrometry (HRMS) for C16H15F2NO3 Molecular Confirmation

High-resolution mass spectrometry is a cornerstone technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement.

Accurate Mass Measurement and Elemental Composition Determination

For the compound this compound, HRMS analysis using electron ionization (EI) provides a precise mass-to-charge ratio (m/z) of the molecular ion ([M]+). The experimentally observed mass was found to be 307.1021. This value is in excellent agreement with the theoretically calculated mass of 307.1020 for the elemental composition this compound. miamioh.edu This sub-ppm mass accuracy unequivocally confirms the molecular formula of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | This compound |

| Calculated Mass [M]+ | 307.1020 |

| Observed Mass [M]+ | 307.1021 miamioh.edu |

| Instrumentation | HRMS (EI) |

Fragmentation Pattern Analysis for Structural Insights into this compound

Tandem mass spectrometry (MS/MS) provides insight into the compound's structure by breaking the molecular ion into smaller, stable fragments. While specific fragmentation data for this exact isomer is not detailed in the primary source, a plausible fragmentation pattern can be proposed based on its known structure and common fragmentation behaviors of N-benzyl compounds and esters.

A primary fragmentation pathway involves the cleavage of the benzyl group. The C-N bond can break to produce a stable tropylium ion at m/z 91, a characteristic fragment for benzyl-substituted compounds. Another significant fragmentation could occur at the ester linkage, leading to the loss of the 2-fluoroacrylate group or related fragments.

Predicted Key Fragmentation Pathways:

Loss of Benzyl Radical: Cleavage of the N-CH2 bond could lead to a fragment corresponding to [M - C7H7]+.

Formation of Tropylium Ion: A common rearrangement of the benzyl cation results in the highly stable tropylium ion at m/z 91.

Cleavage of the Ester Side Chain: Fragmentation around the ester group can lead to various daughter ions, helping to confirm the connectivity of the fluoroacrylate moiety.

| Proposed Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

|---|---|---|

| 307.1021 | [M]+ (Parent Ion) | Confirms molecular weight. |

| 216.0669 | [M - C7H7]+ | Indicates the presence of a benzyl group. |

| 91.0542 | [C7H7]+ | Characteristic tropylium ion, confirms benzyl moiety. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of an organic molecule by probing the magnetic environments of its nuclei.

¹H NMR and ¹³C NMR for Proton and Carbon Environments of this compound

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule. The data presented was acquired in a CDCl3 solvent. miamioh.edu

¹H NMR Analysis: The spectrum shows a complex multiplet between 7.33–7.13 ppm, integrating to 5 protons, which is characteristic of the aromatic protons of the benzyl group. miamioh.edu Several signals in the alkene region (5.87-5.30 ppm) correspond to the vinyl protons on the fluoroacrylate and the tetrahydropyridinone ring. miamioh.edu The aliphatic region contains signals for the methylene protons of the benzyl group and the protons on the heterocyclic ring. miamioh.edu

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

|---|---|---|---|

| 7.33–7.13 | m | 5H | Ar-H (Benzyl) |

| 5.87–5.83 | m | 1H | NCFC=CH |

| 5.65 | dd (J=3.6, 42.9 Hz) | 1H | FC=CH (Acrylate) |

| 5.38–5.30 | m | 2H | FC=CH (Acrylate), N-CH₂-Ph |

| 4.35–4.21 | m | 2H | CH-CH₂-O |

| 4.06 | d (J=14.4 Hz) | 1H | N-CH₂-Ph |

| 3.73–3.67 | m | 1H | N-CH |

| 2.33 | s | 2H | N-CH-CH₂ |

¹³C NMR Analysis: The ¹³C NMR spectrum shows 16 distinct carbon signals, consistent with the molecular formula. The signals at 159.5 and 158.2 ppm are attributed to the carbonyl carbons of the pyridinone and the ester, respectively, with splitting observed due to coupling with fluorine. miamioh.edu The aromatic carbons of the benzyl group appear in the 125.0-136.5 ppm range. miamioh.edu Notably, several carbons exhibit doublet splitting due to C-F coupling, which is critical for assigning the fluorinated positions. miamioh.edu

| Chemical Shift (δ, ppm) | Splitting (JCF, Hz) | Proposed Assignment |

|---|---|---|

| 159.5 | d (J=36.5) | C=O (Pyridinone) |

| 158.2 | d (J=30.6) | C=O (Ester) |

| 152.2 | d (J=268.8) | CH₂=CF |

| 148.8 | d (J=260.8) | CH=CF |

| 136.5 | - | Ar-C (Quaternary Benzyl) |

| 128.6 | - | Ar-C (Benzyl) |

| 127.7 | - | Ar-C (Benzyl) |

| 125.0 | - | Ar-C (Benzyl) |

| 110.0 | d (J=15.0) | CH=CF |

| 103.6 | d (J=14.6) | CH₂=CF |

| 63.8 | - | CH-CH₂-O |

| 52.3 | - | N-CH |

| 48.5 | - | N-CH₂-Ph |

| 23.4 | - | N-CH-CH₂ |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis of this compound

Two-dimensional (2D) NMR experiments establish correlations between nuclei, allowing for the unambiguous assembly of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through 2 or 3 bonds). Key expected correlations would include the coupling between the N-CH proton and the adjacent N-CH-CH₂ protons on the pyridinone ring, as well as between the protons within the benzyl group's aromatic system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C spectrum. For example, the aromatic protons at 7.13-7.33 ppm would correlate to the aromatic carbon signals between 125.0-128.6 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. It is crucial for connecting molecular fragments. For instance, the protons of the N-CH₂-Ph group (around 4.06 and 5.30 ppm) would show a correlation to the quaternary aromatic carbon of the benzyl group (~136.5 ppm) and the N-CH carbon of the pyridinone ring (~52.3 ppm), confirming the N-benzyl linkage.

| Experiment | Correlating Protons (¹H δ) | Correlating Nucleus (¹H or ¹³C δ) | Structural Information Confirmed |

|---|---|---|---|

| COSY | 3.73–3.67 (N-CH) | 2.33 (N-CH-CH₂) | Connectivity within the pyridinone ring. |

| HMQC | 7.33–7.13 (Ar-H) | 128.6, 127.7, 125.0 (Ar-C) | Direct H-C bonds in the benzyl ring. |

| HMBC | 4.35–4.21 (CH-CH₂-O) | 158.2 (Ester C=O) | Ester linkage to the pyridinone ring. |

| HMBC | 4.06 (N-CH₂-Ph) | 52.3 (N-CH) | Connection of benzyl group to the nitrogen atom. |

Fluorine NMR (¹⁹F NMR) for Analysis of Fluorine Environments within this compound

¹⁹F NMR is a highly sensitive technique used to analyze the fluorine atoms in a molecule. researchgate.netoak.go.kr Since the structure contains two chemically distinct fluorine atoms—one on the pyridinone ring and one on the acrylate group—the ¹⁹F NMR spectrum is expected to show two separate signals. Each signal's chemical shift and coupling pattern provide information about its local electronic environment.

F on Pyridinone Ring: This fluorine atom is attached to an sp² carbon in a six-membered ring. It would likely appear as a multiplet due to coupling with the adjacent vinyl proton (³JHF) and potentially longer-range couplings.

F on Acrylate Group: This fluorine is on a terminal vinyl carbon. It is expected to show a large geminal coupling (²JHF) to the two protons on the same carbon and a smaller trans/cis coupling to the proton on the adjacent carbon.

The large chemical shift dispersion in ¹⁹F NMR ensures that these two signals would be well-resolved, allowing for clear analysis of each fluorine environment. nih.govnih.gov

| Fluorine Position | Predicted Chemical Shift Range (δ, ppm) | Predicted Multiplicity | Key Coupling Interactions |

|---|---|---|---|

| C5-F (Pyridinone) | -110 to -140 | Multiplet | ³JHF with vinyl proton |

| C2'-F (Acrylate) | -80 to -120 | Doublet of triplets or complex multiplet | ²JHF with geminal protons, ³JHF with vinyl proton |

Chromatographic Techniques for this compound Purity and Quantitative Analysis

Chromatographic methods are fundamental for separating Difloxacin from impurities and quantifying its concentration in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), provide the necessary selectivity and sensitivity for robust analysis.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment and quantitative determination of Difloxacin. Reversed-phase HPLC (RP-HPLC) methods are particularly effective, utilizing a nonpolar stationary phase and a polar mobile phase.

A common setup involves a C18 column, which provides excellent separation for fluoroquinolones. The mobile phase composition is critical for achieving optimal resolution and peak shape. Isocratic elution, where the mobile phase composition remains constant, is often employed for its simplicity and reproducibility. Typical mobile phases consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like triethylamine solution or water with acetic or phosphoric acid to adjust the pH. pharmahealthsciences.netslovetres.siresearchgate.net The pH modification is essential as it controls the ionization state of the carboxylic acid and piperazine functional groups in Difloxacin, thereby influencing its retention time.

Detection is most commonly performed using an ultraviolet (UV) or photodiode array (PDA) detector, with monitoring wavelengths typically set around 280 nm, a region of strong absorbance for the quinolone core. pharmahealthsciences.netslovetres.si Method validation according to ICH guidelines confirms the reliability of these HPLC methods, demonstrating high linearity, accuracy, precision, and sensitivity. slovetres.siresearchgate.net For instance, a validated method showed linearity over a specific concentration range with high recovery percentages (91-97%) and low limits of detection (LOD) and quantification (LOQ), making it suitable for residue analysis in various tissues. pharmahealthsciences.net

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (250mm x 4.6mm, 5µm) pharmahealthsciences.net | Reversed-Phase C18 slovetres.si |

| Mobile Phase | Triethylamine solution (pH 3.5) and Acetonitrile (80:20, v/v) pharmahealthsciences.net | Methanol-water-acetic acid (78:21.9:0.1, v/v/v) nih.gov |

| Elution Mode | Isocratic pharmahealthsciences.net | Isocratic nih.gov |

| Flow Rate | Not Specified | 1.0 mL/min nih.gov |

| Temperature | 35°C slovetres.si | 28°C nih.gov |

| Detection Wavelength | 280 nm pharmahealthsciences.netslovetres.si | 230 nm nih.gov |

| Retention Time | ~15.0 min pharmahealthsciences.net | Not Specified |

| Limit of Detection (LOD) | 12 µg/kg pharmahealthsciences.net | 0.009 x 10-6 g nih.gov |

| Limit of Quantification (LOQ) | 40 µg/kg pharmahealthsciences.net | Not Specified |

Direct analysis of Difloxacin using Gas Chromatography (GC) is generally not feasible. This limitation arises from the compound's molecular structure, which includes polar functional groups (carboxylic acid, secondary amine) that contribute to its low volatility and thermal instability at the high temperatures required for GC analysis. researchgate.net

To overcome these challenges, chemical derivatization is necessary. jfda-online.comyoutube.com This process modifies the polar functional groups to create a more volatile and thermally stable derivative. A common approach for compounds with active hydrogens, like those in Difloxacin, is silylation or alkylation. jfda-online.comgcms.cz For example, other fluoroquinolones have been successfully analyzed by GC-MS after derivatization with trimethylsilyl diazomethane (TMSD), which converts the acidic proton of the carboxylic acid group into a methyl ester. nih.gov This modification significantly increases the compound's volatility, allowing it to be analyzed by GC. nih.gov

While not a routine method for quantifying the parent drug, GC can be a valuable tool for identifying and quantifying volatile or semi-volatile impurities, starting materials, or degradation products related to the synthesis of Difloxacin. thermofisher.com

Coupling chromatographic separation with mass spectrometry detection provides a powerful tool for the unambiguous identification and sensitive quantification of Difloxacin.

LC-MS/MS is particularly well-suited for analyzing Difloxacin. The liquid chromatography front-end separates the analyte from the sample matrix, after which the mass spectrometer provides detailed structural information and highly selective detection. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used, typically in the positive ion mode, which generates the protonated molecular ion [M+H]⁺. For Difloxacin (molar mass 399.4 g/mol ), this ion is observed at an m/z of approximately 400.15. nih.gov

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, are used for structural confirmation. nih.gov The fragmentation of the [M+H]⁺ ion of Difloxacin and other fluoroquinolones typically involves characteristic losses from the piperazine ring and cleavage of the quinolone core. nih.govresearchgate.net Common product ions for Difloxacin include fragments at m/z 356 (loss of C2H4N) and m/z 299 (further loss of the carboxyl group and a fluorine substituent). nih.gov This high specificity makes LC-MS/MS a definitive method for confirmation and quantification at trace levels. nih.gov

GC-MS/MS , following the necessary derivatization step as described previously, offers an alternative for high-sensitivity analysis. nih.gov The use of selected reaction monitoring (SRM) in a tandem mass spectrometer (like a triple quadrupole) allows for the highly selective detection of the derivatized analyte, minimizing interferences from the matrix and achieving very low detection limits. nih.govresearchgate.net This approach is particularly useful for detecting trace-level genotoxic impurities or residues. researchgate.net

| Parameter | Value/Description |

|---|---|

| Technique | LC-ESI-QTOF nih.gov |

| Ionization Mode | ESI Positive nih.gov |

| Precursor Ion [M+H]⁺ (m/z) | 400.1467 nih.gov |

| Fragmentation Mode | Collision-Induced Dissociation (CID) nih.gov |

| Major Product Ions (m/z) | 382.14, 356.16, 299.10 nih.gov |

| Typical Fragmentation Pathway | Initial cleavage at the piperazine ring nih.govresearchgate.net |

X-ray Crystallography for this compound Solid-State Structure

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While a specific single-crystal structure of Difloxacin was not publicly available in the searched literature, analysis of closely related fluoroquinolone structures, such as Danofloxacin, provides significant insight into the expected molecular conformation and crystal packing of Difloxacin. nih.govosti.gov

The piperazine ring typically adopts a stable chair conformation. The dihedral angle, defined by the plane of the quinolone core and the plane of the substituent at position 7, is a critical parameter influencing biological activity. researchgate.net The p-fluorophenyl group at the N-1 position will be twisted out of the plane of the quinolone ring system to minimize steric hindrance. The carboxylic acid group at C-3 is crucial for activity and often forms an intramolecular hydrogen bond with the ketone oxygen at C-4, which helps to planarize that portion of the molecule. nih.gov

| Structural Feature | Expected Conformation / Key Angles |

|---|---|

| Quinolone Core | Largely planar |

| Piperazine Ring | Chair conformation |

| N1-Aryl Group vs. Quinolone Plane | Significant dihedral angle to minimize steric clash |

| C7-Piperazine vs. Quinolone Plane | Defined dihedral angle, crucial for molecular shape |

| C3-Carboxyl Group | Often forms an intramolecular O-H···O hydrogen bond with the C4-keto group nih.govosti.gov |

The crystal packing of Difloxacin will be governed by a network of intermolecular interactions that stabilize the crystal lattice. rsc.org Based on its functional groups, several types of interactions are expected to be significant.

Hydrogen bonds are anticipated to play a dominant role. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the piperazine ring contains a nitrogen atom that can act as a hydrogen bond acceptor. In the solid state, fluoroquinolones can exist as neutral molecules or zwitterions. nih.gov If zwitterionic, strong charge-assisted N-H···O hydrogen bonds would form between the protonated piperazine nitrogen and the carboxylate oxygen of an adjacent molecule. nih.gov

| Interaction Type | Potential Participating Groups | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | -COOH, C=O, Piperazine-N | Primary directional force, forming chains or sheets nih.gov |

| π-π Stacking | Quinolone and Fluorophenyl rings | Stabilizes packing through parallel ring arrangements osti.gov |

| C-H···O / C-H···F Interactions | Aliphatic and Aromatic C-H groups with O/F atoms | Contribute to overall lattice energy and packing efficiency nih.gov |

| van der Waals Forces | Entire molecule | Non-directional forces contributing to cohesion nih.gov |

Other Spectroscopic Methods for this compound (e.g., Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy)

A comprehensive analysis of the chemical compound with the molecular formula this compound through spectroscopic methods is essential for elucidating its molecular structure and electronic properties. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques employed for this purpose, providing valuable insights into the functional groups present and the extent of conjugation within the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds absorb radiation at characteristic frequencies, allowing for the identification of functional groups.

For a molecule with the formula this compound, the IR spectrum would be expected to exhibit a series of absorption bands corresponding to the various bonds present. The presence of aromatic rings, nitro groups, and carbon-fluorine bonds would give rise to distinct peaks.

A detailed analysis of a hypothetical IR spectrum for this compound would involve the identification of characteristic absorption bands. For instance, the stretching vibrations of the C-H bonds in the aromatic rings would typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would produce bands in the 1600-1450 cm⁻¹ range.

The presence of a nitro group (NO2) would be indicated by strong asymmetric and symmetric stretching vibrations, typically observed around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Furthermore, the C-F bonds would exhibit strong absorption bands in the fingerprint region, generally between 1400 cm⁻¹ and 1000 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretching | 1350 - 1300 |

| C-N | Stretching | 1300 - 1200 |

| C-F | Stretching | 1400 - 1000 |

| C-O | Stretching | 1260 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

For a compound with the formula this compound, which likely contains aromatic systems, the UV-Vis spectrum would be expected to show absorptions in the ultraviolet region. The presence of chromophores, such as the aromatic rings and the nitro group, will influence the λmax values.

The electronic transitions in such a molecule would primarily be π → π* and n → π* transitions. The π → π* transitions, arising from the aromatic system, are typically intense and occur at shorter wavelengths. The n → π* transitions, associated with the non-bonding electrons of the oxygen atoms in the nitro group, are generally less intense and may appear at longer wavelengths.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Electronic Transition | Typical Wavelength Range (nm) | Expected Chromophores |

| π → π | 200 - 300 | Aromatic Rings |

| n → π | 300 - 400 | Nitro Group |

Computational Chemistry and Cheminformatics for C16h15f2no3 Research

Quantum Chemical Calculations for C16H15F2NO3 Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. nih.govrsc.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and properties of a molecule. youtube.com For this compound, this approach can reveal details about its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.comyoutube.com It is based on the principle that the ground-state energy of a system is a unique functional of its electron density. youtube.comyoutube.com This approach offers a favorable balance between computational cost and accuracy, making it a widely used tool in chemistry. youtube.comnih.gov

For this compound, a DFT-based geometry optimization would be the initial step. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, representing the molecule's most stable conformation. A typical calculation would be performed using software like Gaussian, employing a functional such as M06-2X or B3LYP and a basis set like def2-TZVP or 6-31G(d,p). nih.gov The output of such a calculation provides the optimized 3D coordinates, total electronic energy, and thermodynamic properties like enthalpy and Gibbs free energy. nih.gov

Illustrative Optimized Geometry Parameters for this compound (DFT Calculation Example)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 (Aromatic) | 1.39 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | N-O | 1.25 Å |

| Bond Angle | C-N-C | 118.5° |

Note: The data in this table is illustrative of typical outputs from a DFT calculation and does not represent experimentally verified data for this compound.

Once the geometry of this compound is optimized, DFT can be used to predict various spectroscopic parameters. Nuclear Magnetic Resonance (NMR) chemical shifts are among the most valuable, as they can be directly compared with experimental data to confirm the molecular structure.

The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is commonly used for this purpose. The calculation provides the isotropic shielding values for each nucleus (e.g., ¹H, ¹³C, ¹⁹F). These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the predicted chemical shifts. This predictive power is crucial for identifying and characterizing novel compounds.

Example of Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Label | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (Aromatic, near F) | 163.2 |

| C2 (Aromatic) | 115.8 |

| C3 (Aliphatic) | 55.4 |

Note: This table provides hypothetical predicted NMR data to illustrate the output of a quantum chemical calculation.

Molecular Modeling and Dynamics Simulations of this compound

While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations focus on the physical movements and interactions of atoms and molecules over time. nih.gov These methods are essential for understanding conformational flexibility and intermolecular interactions.

The biological or material properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound likely possesses several rotatable bonds, leading to a complex conformational landscape.

A conformational analysis would systematically rotate these bonds and calculate the energy of each resulting conformer, often using a computationally less expensive method like molecular mechanics before refining with DFT. The results can be plotted on a potential energy surface (PES), which maps the energy of the molecule as a function of one or more geometric parameters (e.g., dihedral angles). This map reveals the lowest-energy conformers and the energy barriers between them, providing insight into the molecule's flexibility.

If this compound is being investigated for potential biological activity, molecular docking and molecular dynamics (MD) simulations are critical. nih.gov

Molecular Docking: This technique predicts the preferred orientation of one molecule (the ligand, this compound) when bound to a second (the receptor, typically a protein). The process involves sampling a large number of orientations and conformations of the ligand within the receptor's binding site and scoring them based on factors like electrostatic and van der Waals interactions. The resulting docking score provides an estimate of the binding affinity.

Molecular Dynamics (MD): Following docking, an MD simulation can provide a more detailed and dynamic picture of the ligand-receptor complex. mdpi.com An MD simulation calculates the forces between atoms and uses them to simulate the movement of the system over time, typically on the nanosecond to microsecond scale. arxiv.org This reveals the stability of the binding pose, the specific interactions (like hydrogen bonds) that maintain the complex, and how the protein's conformation might change upon ligand binding. youtube.com

Hypothetical Docking Results for this compound with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Key Interacting Residues | TYR 84, PHE 112, LEU 150 |

| Number of Hydrogen Bonds | 2 |

Note: The data presented is a hypothetical example of results from a molecular docking and dynamics study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govfrontiersin.org If a set of analogues of this compound were synthesized and tested for a specific activity, a QSAR model could be developed.

The process involves:

Data Collection: Assembling a dataset of molecules with known activity values.

Descriptor Calculation: For each molecule, calculating a large number of numerical descriptors that encode its structural, physical, and chemical properties (e.g., molecular weight, logP, electronic properties from DFT).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation that correlates the descriptors with the activity. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation sets. nih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized analogues of this compound, thereby prioritizing which compounds to synthesize and test, saving significant time and resources in a discovery campaign. mdpi.comnovartis.com

Table of Compounds Mentioned

| Compound Name/Identifier | Chemical Formula |

|---|---|

| Tetramethylsilane (TMS) | C4H12Si |

Development of Predictive Models for this compound Derivative Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern drug discovery, enabling the prediction of biological activity from chemical structure. neovarsity.orgjocpr.comjetir.org For the this compound scaffold, the development of robust QSAR models is a primary focus. These models are built by correlating variations in the physicochemical properties of a series of synthesized derivatives with their observed biological activities. nih.gov

The process begins with the generation of a dataset of this compound analogs, where different functional groups are systematically introduced at various positions on the core scaffold. The biological activity of these compounds, for instance, their inhibitory concentration (IC50) against a specific enzyme, is determined through in vitro assays. Concurrently, a wide range of molecular descriptors for each derivative are calculated using specialized software. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, and hydrophobic properties.

Statistical methods, such as multiple linear regression, partial least squares, and various machine learning algorithms, are then employed to build a mathematical model that links the descriptors to the biological activity. creative-biostructure.com A well-validated QSAR model can then be used to predict the activity of virtual or yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. jocpr.com This significantly reduces the time and cost associated with traditional trial-and-error approaches. jetir.org

Below is a hypothetical example of a data table used for developing a QSAR model for a series of this compound derivatives targeting a hypothetical protein kinase.

| Compound ID | R-Group Substitution | Molecular Weight | LogP | Predicted IC50 (nM) |

|---|---|---|---|---|

| This compound-01 | -H | 323.3 | 3.5 | 500 |

| This compound-02 | -Cl | 357.7 | 4.1 | 250 |

| This compound-03 | -CH3 | 337.3 | 3.9 | 400 |

| This compound-04 | -OCH3 | 353.3 | 3.6 | 350 |

| This compound-05 | -CF3 | 391.3 | 4.5 | 100 |

Virtual Screening and Lead Optimization Strategies Based on the this compound Scaffold

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netwikipedia.org For the this compound scaffold, both ligand-based and structure-based virtual screening approaches are being utilized.

In ligand-based virtual screening, a known active molecule is used as a template to search for other compounds with similar properties. wikipedia.org This is particularly useful when the three-dimensional structure of the biological target is unknown. For the this compound scaffold, if an initial hit with modest activity is identified, its pharmacophore model, which defines the essential spatial arrangement of chemical features responsible for its biological activity, can be generated. This model is then used to screen large compound databases for molecules that match the pharmacophore.

Structure-based virtual screening, on the other hand, requires the 3D structure of the target protein. researchgate.net Molecular docking simulations are performed to predict the binding mode and affinity of a library of compounds to the target's active site. researchgate.net The this compound scaffold can be used as a starting point to build a virtual library of derivatives, which are then docked into the target protein. The compounds are ranked based on their predicted binding energies, and the top-ranking molecules are selected for experimental testing.

Once a promising lead compound from the this compound series is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. nih.gov Computational methods guide this process by predicting how modifications to the lead structure will affect its binding to the target and its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. steeronresearch.com

The following table illustrates a hypothetical outcome of a virtual screening and lead optimization campaign for this compound derivatives against a target protein.

| Compound ID | Modification | Docking Score (kcal/mol) | Predicted ADMET Risk |

|---|---|---|---|

| Lead-01 | Initial Scaffold | -7.5 | Moderate |

| Opt-01a | Added hydroxyl group | -8.2 | Low |

| Opt-01b | Replaced phenyl with pyridyl | -8.5 | Low |

| Opt-02a | Modified linker | -9.1 | Low |

| Opt-02b | Added methyl to pyridyl | -9.5 | Low |

Application of Machine Learning and Artificial Intelligence in this compound Discovery and Optimizationlongdom.org

Furthermore, generative AI models are being employed to design novel this compound derivatives from scratch. mdpi.com These models are trained on large databases of known molecules and their properties. They can then generate new molecules that are predicted to have high activity against the target of interest and favorable ADMET profiles. This de novo design approach has the potential to significantly accelerate the discovery of new drug candidates based on the this compound scaffold.

The integration of AI and ML into the discovery and optimization pipeline for this compound is a dynamic and rapidly evolving area. nih.govnih.gov These technologies are enabling researchers to explore the chemical space around this novel scaffold more efficiently and effectively, with the ultimate goal of developing new and improved medicines.

An article on the preclinical methodologies and experimental paradigms for the chemical compound with the formula this compound cannot be generated. Extensive searches for this specific chemical formula have not yielded a common name, IUPAC name, CAS registry number, or any associated drug or research compound in publicly available scientific and chemical databases.

Without a specific identifier for this compound, it is not possible to locate any dedicated preclinical studies, including in vitro and in vivo experimental models, that are required to accurately and factually address the detailed outline provided in the user's request. Scientific literature is indexed and searched by specific compound names and identifiers, not by chemical formula alone. Therefore, no information could be found regarding:

Preclinical Methodologies and Experimental Paradigms for C16h15f2no3 and Its Derivatives

In Vitro Experimental Models for C16H15F2NO3 Evaluation

Design and implementation of cell-based assays for this compound studies.

Enzyme-based assays for characterizing this compound biological activity.

High-throughput screening (HTS) in this compound compound library evaluation.

Use of advanced in vitro models (e.g., organoids, 3D cell cultures) for this compound research.

In Vivo Experimental Models for this compound Assessment

Selection and justification of appropriate animal models for this compound preclinical studies.

Generating content on these topics without specific data on this compound would require fabricating information or discussing general methodologies not specifically applied to this compound, which would violate the core instructions of the request. A scientifically accurate and informative article focused solely on this compound is not feasible with the currently available information.

Experimental Design Principles for Robust In Vivo Evaluation of this compound (e.g., randomization, blinding)

The robust in vivo evaluation of any novel therapeutic agent, including the compound designated this compound, is critically dependent on rigorous experimental design to prevent bias and ensure the reproducibility and validity of the findings. Key principles such as randomization and blinding are fundamental to achieving these goals. emjreviews.comfda.gov

Randomization involves the random allocation of experimental subjects to different treatment groups (e.g., control group vs. This compound treatment group). This process minimizes selection bias and helps to ensure that any observed differences in outcomes between the groups are due to the intervention itself rather than pre-existing differences in the subjects. nih.gov Statistically valid methods, such as the "completely randomized" and "randomized block" designs, are employed to intermingle subjects from different treatment groups within the experimental environment, which avoids confounding environmental effects with treatment effects. fda.gov

Blinding , also known as masking, is the practice of concealing the treatment allocation from individuals involved in the experiment, including investigators, animal handlers, and data analysts. emjreviews.com In a single-blind study, the investigators may be unaware of the treatment, while in a double-blind study, both the investigators and the subjects (or their handlers) are unaware. This practice is crucial for preventing performance and detection bias, where knowledge of the treatment could consciously or unconsciously influence how subjects are handled, measurements are taken, or outcomes are assessed. nih.gov For preclinical studies involving this compound, this would mean that those assessing the physiological or behavioral outcomes in animal models would not know which animals received the compound and which received a placebo.

By implementing these principles, researchers can significantly increase the confidence in the preclinical data for this compound, providing a more reliable foundation for decisions regarding its potential for clinical development. nih.gov

Pharmacokinetic and Pharmacodynamic Modeling for this compound Disposition and Effect Characterization

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a quantitative approach essential for understanding the relationship between a drug's concentration in the body and its therapeutic effect. altasciences.comnih.gov For this compound, this modeling would be a cornerstone of its preclinical development.

Pharmacokinetics (PK) describes the journey of the compound through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). researchgate.net Preclinical PK studies for this compound would aim to characterize how the compound is absorbed into the bloodstream, distributed to various tissues, broken down by metabolic processes, and ultimately eliminated from the body.

Pharmacodynamics (PD) focuses on the biochemical and physiological effects of the compound on the body. nih.gov It establishes the relationship between the drug concentration at the site of action and the observed effect. emanresearch.org For this compound, this would involve measuring its intended biological response and any potential off-target effects.

PK/PD Modeling integrates these two disciplines to create a mathematical model that links the dose, concentration, and effect over time. nih.govnuvisan.com This integrated approach is powerful for:

Translating preclinical findings: It helps predict the compound's behavior in humans based on data from animal models. google.com

Optimizing study design: Models can simulate different scenarios to inform the design of subsequent preclinical and clinical studies. wuxiapptec.com

Understanding drug mechanisms: By quantifying the relationship between exposure and response, researchers can gain deeper insights into the compound's mechanism of action. nuvisan.com

Mechanistic PK/PD models, which incorporate known biological pathways and target interactions, are particularly valuable in early drug development for predicting efficacy and guiding molecule selection. researchgate.net

Biomarker Discovery and Validation in this compound Preclinical Research

Biomarkers are measurable indicators of a biological state or condition and are vital in preclinical research to assess the safety and efficacy of a new compound like this compound.

Identification of Molecular and Cellular Biomarkers Related to this compound Activity

The identification of relevant biomarkers begins with a deep understanding of the intended mechanism of action of this compound. Biomarkers can be categorized as:

Target Engagement Biomarkers: These provide evidence that the compound is interacting with its intended molecular target. For example, if this compound is designed to inhibit a specific enzyme, a biomarker could be the level of the enzyme's substrate or product.

Pharmacodynamic (PD) Biomarkers: These markers demonstrate that the compound is having the desired biological effect downstream of target engagement. For instance, if this compound is an anti-inflammatory agent, levels of inflammatory cytokines like IL-6 or TNF-α could serve as PD biomarkers.

Response Biomarkers: These indicate whether a biological response has occurred in an individual subject after exposure to the compound.

The discovery process for novel biomarkers often involves high-throughput "omics" technologies, such as proteomics (studying proteins) and metabolomics (studying metabolites), to compare biological samples from treated versus untreated groups. This can reveal changes in molecular and cellular pathways that are modulated by this compound.

| Biomarker Category | Potential Example for this compound | Purpose |

| Target Engagement | Change in phosphorylation state of a target kinase | Confirms the compound is hitting its intended molecular target. |

| Pharmacodynamic | Downregulation of a specific gene's mRNA expression | Shows the desired biological effect is occurring after target engagement. |

| Cellular Response | Induction of apoptosis (programmed cell death) in cancer cells | Measures a key cellular outcome of the compound's activity. |

| Inflammatory Marker | Reduction in circulating C-reactive protein (CRP) | Indicates a systemic anti-inflammatory effect. |

Mechanistic Investigations of C16h15f2no3 at the Molecular and Cellular Level

Elucidation of Cellular Pathways Modulated by C16H15F2NO3

Cellular Phenotype Analysis Induced by this compound

Cellular phenotype analysis involves observing and quantifying the effects of a compound on cell behavior and characteristics. This can include assessments of cell viability, proliferation, migration, apoptosis, and the modulation of specific cellular pathways. Research into the biological activities of compounds with the formula this compound has included investigations into their effects on specific cellular components.

One reported investigation examined the activity of a compound with the formula this compound, specifically N-(2,4-difluorophenyl)-4-ethoxy-3-methoxybenzamide (PubChem CID 167942611), in the context of its interaction with NLRP3 in THP-1 cells. The reported bioactivity data indicated an IC50 value greater than 100000.0 nM in a cell-based assay targeting NLRP3. idrblab.net This suggests that, under the conditions of this particular assay, the compound did not exhibit significant inhibitory activity against NLRP3 at concentrations up to 100 µM. idrblab.net

The data can be summarized as follows:

| Cell Line | Target | Assay Type | Bioactivity Value (IC50) | Unit |

| THP-1 | NLRP3 | Cell-based | > 100000.0 | nM |

This finding, while indicating a lack of potent inhibition in this specific context, is a result derived from cellular phenotype analysis and contributes to the understanding of the compound's profile of activity at the cellular level.

Advanced Techniques for Mechanistic Deconvolution of this compound Action

Understanding the precise molecular mechanisms by which a compound like this compound interacts with biological systems requires the application of advanced techniques. These methods go beyond simple phenotypic observation to identify direct molecular targets and the downstream signaling events that lead to the observed cellular effects.

Genetically Engineered Cell Lines and Animal Models for this compound Mechanistic Studies

Genetically engineered cell lines and animal models are invaluable resources for dissecting the mechanisms of compound action in a more complex biological context. Genetically engineered cell lines can be modified to overexpress, underexpress, or lack specific genes, allowing researchers to investigate the role of particular proteins or pathways in the compound's effects. wicell.orgdsmz.deharvard.edunih.govculturecollections.org.uk For example, cell lines with reporter genes linked to specific signaling pathways can be used to monitor the compound's influence on these pathways. Similarly, genetically engineered animal models, such as knockout or transgenic animals, enable the study of a compound's effects in a whole organism, providing insights into its impact on complex physiological processes and disease states. nih.govrevespcardiol.orgnih.govfrontiersin.orgmdpi.com These models help bridge the gap between in vitro findings and in vivo relevance, allowing for the investigation of a compound's mechanism within a more integrated biological system. However, the provided search results did not include specific studies utilizing genetically engineered cell lines or animal models to investigate the mechanistic actions of this compound.

Future Directions and Emerging Research Avenues for Compounds with the C16h15f2no3 Scaffold

Advancements in Synthetic Strategies for C16H15F2NO3 and its Complex Analogues

Future research in the synthesis of this compound and its analogues is poised to benefit significantly from ongoing advancements in organic chemistry. Innovations in catalysis, including the development of novel transition metal and organocatalysts, are enabling more efficient and atom-economical transformations nih.gov. Emerging methodologies such as photoredox and electrochemical methods offer powerful tools for selective bond formations under mild conditions, expanding the synthetic toolbox available for constructing complex molecules nih.gov.

The exploration of novel reagents and reaction conditions, coupled with advancements in computational methods to predict reaction outcomes, is opening exciting avenues for achieving selective and efficient synthesis nih.gov. Techniques like palladium-catalyzed C-H functionalization and regioselective metallation are also presenting new strategies for the directed functionalization of organic molecules, which could be applied to introduce diversity around the this compound core structure researchgate.net. While specific published advancements solely focused on the synthesis of this compound isomers were not extensively detailed in the search results, the general progress in these synthetic techniques suggests that more efficient, selective, and environmentally benign routes for accessing compounds with this scaffold and their complex analogues are likely to emerge.

Integration of Multi-Omics Data in this compound Preclinical Discovery

The integration of multi-omics data (including genomics, epigenomics, transcriptomics, proteomics, and metabolomics) is becoming increasingly central to preclinical discovery efforts. This approach allows for a more comprehensive understanding of disease mechanisms and the biological impact of potential therapeutic agents mdpi.com, nfcr.org, symeres.com. By analyzing multiple layers of biological information simultaneously, researchers can gain unprecedented insights into how compounds interact with biological systems at a molecular level nfcr.org.

For compounds with the this compound scaffold, integrating multi-omics data in preclinical studies could help to characterize their molecular pathophysiology and identify relevant biological pathways affected by their activity nih.gov. This can involve analyzing changes in gene expression, protein levels, or metabolic profiles in response to treatment with this compound derivatives. Such integrated analyses can reveal potential biomarkers for efficacy or provide a deeper understanding of the compound's mechanism of action, even uncovering novel targets symeres.com. The application of multi-omics in preclinical research for this compound derivatives would align with the broader trend in drug discovery towards more sophisticated and data-driven approaches to identify highly selective and effective drug candidates nfcr.org.

Innovative Computational Approaches for this compound Design and Optimization

Innovative computational approaches, collectively known as Computer-Aided Drug Design (CADD), are playing a crucial role in the design and optimization of new chemical entities. These methods utilize sophisticated computer modeling techniques to predict how molecules will interact with biological targets, guiding the synthesis and testing of promising candidates nih.gov, mpg.de. Techniques such as structure-based drug design, which relies on the 3D structure of the target protein, and ligand-based drug design, which uses information from known active molecules, are fundamental to CADD researchgate.net.

For the this compound scaffold, computational methods like molecular docking and virtual screening can be employed to identify potential biological targets and predict the binding affinity of different derivatives nih.gov, researchgate.net. Molecular dynamics simulations can provide insights into the dynamic interactions between compounds and their targets nih.gov. The increasing integration of artificial intelligence (AI) and machine learning algorithms into CADD is further enhancing the ability to generate and evaluate large numbers of potential drug candidates, accelerating the design optimization process nih.gov, mpg.de. These computational tools can help researchers design this compound derivatives with improved potency, selectivity, and desired pharmacokinetic properties before they are synthesized in the laboratory.

Exploration of Novel Biological Targets and Therapeutic Applications for this compound Derivatives

The exploration of novel biological targets and therapeutic applications is a key area for the future of this compound research. One specific compound with the formula this compound (CID 167942611) has shown activity against NLRP3, suggesting a potential link to inflammatory pathways nih.gov. This finding opens an avenue for exploring the potential of this compound derivatives in modulating inflammation-related conditions.

Beyond this specific finding, future research could investigate if compounds with the this compound scaffold interact with other novel biological targets currently being explored in drug discovery. These could include targets involved in protein-protein interactions, which represent a challenging but promising class of targets europa.eu. Additionally, given the diverse potential of small molecules, this compound derivatives could be explored for activity against targets relevant to various diseases, such as those implicated in cancer (e.g., lectins, EZH2, TRK, RNR) belspo.be or other therapeutic areas. The development of self-assembling peptides targeting specific cellular components, like mitochondria, also highlights innovative strategies in drug delivery and action that could potentially be combined with or inspired by the properties of small molecules like this compound derivatives. Identifying novel targets and validating potential therapeutic applications will likely involve a combination of high-throughput screening, mechanism-of-action studies, and in vitro and in vivo testing.

Cross-Disciplinary Collaboration and Open Science Initiatives in this compound Research

Cross-disciplinary collaboration and engagement in open science initiatives are becoming increasingly important for accelerating the pace of scientific discovery. Open science promotes transparency, accessibility, and collaboration throughout the research lifecycle,,. This includes practices such as open access publishing, the sharing of research data, methods, and protocols, and the use of collaborative platforms nih.gov,,.

For research on this compound, cross-disciplinary collaboration between chemists, biologists, pharmacologists, computational scientists, and clinicians can facilitate a more integrated and efficient approach to understanding the scaffold's potential. Sharing data and findings openly through preprints, open data repositories, and open-access journals can accelerate the dissemination of knowledge and enable researchers worldwide to build upon existing work,. Initiatives promoting open science can help to break down silos between disciplines and institutions, fostering a more collaborative research ecosystem for exploring the full potential of this compound derivatives, nih.gov. Engaging in these practices can enhance the reproducibility of research, foster innovation, and ultimately contribute to the translation of research findings into potential therapeutic benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.